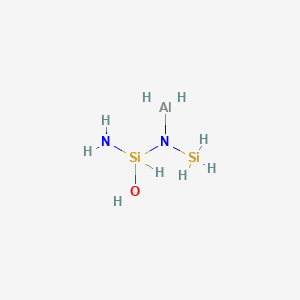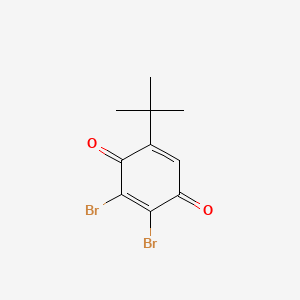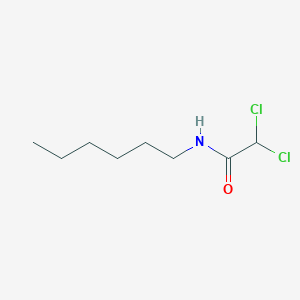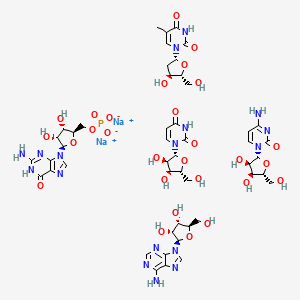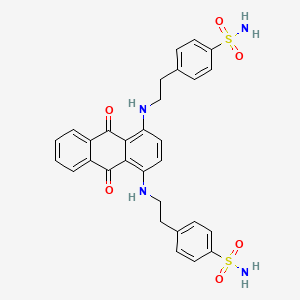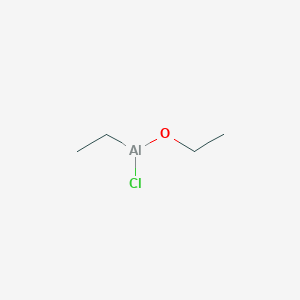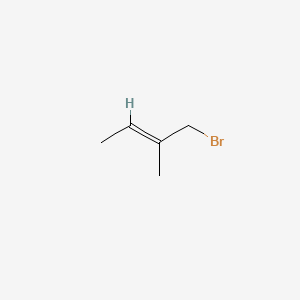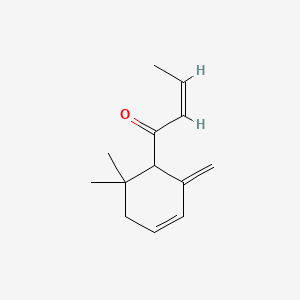
3,6-Dimethylhept-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethylhept-5-en-2-one is an organic compound with the molecular formula C9H16O. It is a colorless liquid with a distinctive odor and is used in various chemical applications. The compound is also known by other names such as 4,6-Dimethyl-5-hepten-2-one and 4,6-Dimethylhept-5-en-2-one .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6-Dimethylhept-5-en-2-one can be synthesized through several methods. One common method involves the reaction of 2-methyl-3-buten-2-ol with acetoacetic ester in the presence of sodium ethoxide. This reaction produces the desired ketone through a condensation process .
Industrial Production Methods
In industrial settings, the compound can be produced by the catalytic dehydrogenation of 3,6-dimethylheptan-2-one. This method involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3,6-Dimethylhept-5-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 3,6-Dimethylhept-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as changes in enzyme activity or receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethylhept-5-en-2-one: Similar in structure but with different functional groups.
5-Hepten-2-one, 4,6-dimethyl-: Another similar compound with slight variations in the molecular structure.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
760-97-4 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
3,6-dimethylhept-5-en-2-one |
InChI |
InChI=1S/C9H16O/c1-7(2)5-6-8(3)9(4)10/h5,8H,6H2,1-4H3 |
Clé InChI |
GFFWTYGLHZTFHM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


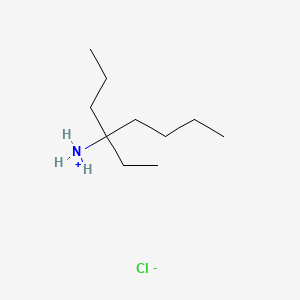

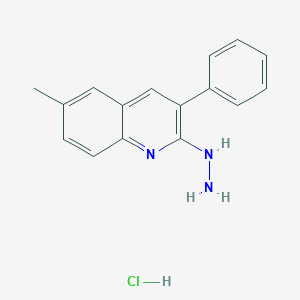
![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
